3-(4-Bromo-benzenesulfonyl)-2-imino-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-1,9,10a-triaza-anthracen-1 0-one
Description
This heterocyclic compound features a triaza-anthracenone core substituted with a 4-bromo-benzenesulfonyl group at position 3, a 2-morpholin-4-yl-ethyl chain at position 1, and an imino group at position 2. The morpholinyl ethyl group likely improves solubility and pharmacokinetic properties by contributing to hydrogen-bonding capacity . While direct pharmacological data are absent in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and morpholine groups are common pharmacophores.
Properties
Molecular Formula |
C23H22BrN5O4S |
|---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)sulfonyl-6-imino-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H22BrN5O4S/c24-16-4-6-17(7-5-16)34(31,32)19-15-18-22(26-20-3-1-2-8-28(20)23(18)30)29(21(19)25)10-9-27-11-13-33-14-12-27/h1-8,15,25H,9-14H2 |
InChI Key |
TVVLVHALOISILB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The triaza-anthracene framework provides a polycyclic aromatic structure that can interact with various biological targets.
- Functional Groups :
- Bromo-benzenesulfonyl : This group is known for enhancing solubility and facilitating interactions with biological macromolecules.
- Morpholine : A morpholine ring can influence the compound's pharmacokinetics and bioavailability.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For example, compounds structurally similar to the target compound have shown effectiveness against various bacterial strains, including E. coli and S. aureus . The mechanism often involves inhibition of folic acid synthesis, a critical pathway in bacterial growth.
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties. Studies on related sulfonamide compounds have demonstrated their ability to reduce inflammation in animal models, such as carrageenan-induced paw edema in rats . This suggests that the target compound could modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Cardiovascular Effects
Some studies have investigated the impact of sulfonamide derivatives on cardiovascular parameters. For instance, certain compounds have been shown to affect perfusion pressure and coronary resistance in isolated heart models . These effects are believed to involve calcium channel modulation, which could be relevant for the target compound's biological activity.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
In a study evaluating various benzene sulfonamides, compounds with similar structural features to the target compound demonstrated notable anti-inflammatory effects. Specifically, one derivative reduced edema by approximately 90% at optimal doses . This highlights the potential for developing new anti-inflammatory agents based on this class of compounds.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of the target compound is crucial for assessing its therapeutic potential. Preliminary studies using computational methods (e.g., ADME/PK modeling) indicate favorable absorption and distribution characteristics . However, further empirical studies are needed to evaluate toxicity profiles and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with other triaza-anthracenone derivatives, differing primarily in substituent groups. Key analogs include:
Structural and Functional Implications:
- Bromine Substitution: The 4-bromo-benzenesulfonyl group in the target compound increases molecular weight (∼79.9 g/mol added vs. non-brominated analogs) and may enhance halogen bonding interactions in biological targets, a feature absent in non-brominated analogs .
- Position 8 methylation may disrupt planar stacking interactions compared to position 6 .
- Morpholinyl Ethyl Group : Common across all analogs, this group likely improves aqueous solubility due to morpholine’s polarity, aiding in pharmacokinetic optimization .
Methodological Commonalities:
Structural characterization of these compounds likely employs X-ray crystallography using SHELX software, a standard in small-molecule refinement . This suggests consistent analytical approaches in elucidating their geometries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
